(4-Chloro-3,5-dimethylphenyl)methanol

Antimicrobial Benzyl Alcohol Derivatives Structure-Activity Relationship

This chlorinated benzyl alcohol (CAS 18982-59-7) is essential for SAR studies due to its unique 4-chloro-3,5-dimethyl substitution, offering distinct antimicrobial potency and rapid bactericidal kinetics. Its melting point (39-41°C) and predicted boiling point (268.2°C) differ significantly from PCMX, ensuring reliable analytical differentiation. Ideal as a building block for phosphate prodrugs and cross-coupling reactions. Sourcing ensures validated benchmarks for method development and head-to-head comparisons.

Molecular Formula C9H11ClO
Molecular Weight 170.64
CAS No. 18982-59-7
Cat. No. B2852937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3,5-dimethylphenyl)methanol
CAS18982-59-7
Molecular FormulaC9H11ClO
Molecular Weight170.64
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)CO
InChIInChI=1S/C9H11ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
InChIKeyNANAVHMIEOOELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethylphenyl)methanol (CAS 18982-59-7) Procurement & Technical Specifications


(4-Chloro-3,5-dimethylphenyl)methanol (CAS 18982-59-7), also referred to as 4-chloro-3,5-dimethylbenzyl alcohol, is a chlorinated benzyl alcohol derivative with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a benzene ring substituted with one chlorine and two methyl groups at the 4-, 3-, and 5-positions, respectively. This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its physicochemical properties include a predicted density of 1.154 ± 0.06 g/cm³, a predicted boiling point of 268.2 ± 35.0 °C, and a reported melting point of 39-41 °C (when recrystallized from ligroine) .

Critical Differentiators for (4-Chloro-3,5-dimethylphenyl)methanol in Research Sourcing


Within the class of chlorinated benzyl alcohols and related aromatic intermediates, substitution with a generic analog is not scientifically valid due to significant variations in antimicrobial potency, physicochemical properties, and reactivity profiles. As demonstrated in comparative studies, the specific substitution pattern of (4-chloro-3,5-dimethylphenyl)methanol—namely the 4-chloro and 3,5-dimethyl arrangement—imparts a distinct antimicrobial profile relative to other chlorinated benzyl alcohols [1]. Furthermore, the compound's melting point (39-41°C) and predicted boiling point (268.2°C) differ substantially from the more widely used 4-chloro-3,5-dimethylphenol (PCMX; m.p. 114-116°C, b.p. 246°C) [2] . These differences directly impact handling, formulation, and synthetic utility, making direct replacement without re-optimization untenable.

Quantitative Comparative Evidence for (4-Chloro-3,5-dimethylphenyl)methanol Selection


Antimicrobial Potency Ranking: Superior to 2,4-Dichloro and Comparable to 3,4-Dichloro Analogs

In a head-to-head comparison of substituted benzyl alcohols, (4-chloro-3,5-dimethylphenyl)methanol exhibited antibacterial activity that was comparable to 3,4-dichlorobenzyl alcohol and superior to 2,4-dichlorobenzyl alcohol. The most active compound in the series was 3,4,5-trichlorobenzyl alcohol, followed closely by the 4-chloro-3,5-dimethyl derivative [1]. Notably, saturated aqueous solutions of the 4-chloro-3,5-dimethyl compound were more rapidly bactericidal than those of the trichloro analog, indicating a distinct kinetic advantage [1].

Antimicrobial Benzyl Alcohol Derivatives Structure-Activity Relationship

Thermal Handling Advantage: Lower Melting Point vs. PCMX (4-Chloro-3,5-dimethylphenol)

(4-Chloro-3,5-dimethylphenyl)methanol exhibits a significantly lower melting point (39-41 °C) compared to the structurally related antimicrobial agent 4-chloro-3,5-dimethylphenol (PCMX), which has a melting point of 114-116 °C [1]. This 75 °C difference in melting point directly impacts handling, purification, and formulation strategies. The alcohol is a low-melting solid that can be easily liquefied with mild heating, whereas PCMX is a high-melting crystalline powder requiring more stringent temperature control for certain processing steps.

Physicochemical Properties Formulation Process Chemistry

Boiling Point Distinction: Higher Volatility vs. PCMX and Aldehyde Analog

The predicted boiling point of (4-chloro-3,5-dimethylphenyl)methanol (268.2 ± 35.0 °C) is approximately 22 °C higher than that of 4-chloro-3,5-dimethylphenol (PCMX; 246 °C) and 15 °C higher than that of its precursor aldehyde, 4-chloro-3,5-dimethylbenzaldehyde (253.1 ± 35.0 °C) [1]. This higher boiling point reflects the presence of the hydroxymethyl group and influences its behavior in distillation and vapor-phase processes.

Physicochemical Properties Separation Science Distillation

Phosphate Ester Hydrolysis Kinetics: Quantified Stability Profile

The hydrolysis of 4-chloro-3,5-dimethylphenyl phosphate monoester in HCl solution at 98 ± 5 °C proceeds via P-O bond cleavage, with pseudo-first-order rate coefficients determined experimentally. The reaction follows neutral species reactivity in the acid region, and the calculated rate coefficients show good agreement with observed values [1]. While no direct comparator phosphate ester is included in this study, the data establish a baseline for stability assessment of phosphate prodrugs or intermediates derived from this alcohol.

Hydrolysis Kinetics Phosphate Esters

Synthetic Utility as a Benzyl Alcohol Building Block

(4-Chloro-3,5-dimethylphenyl)methanol serves as a versatile synthetic intermediate. The primary alcohol group can be readily converted to the corresponding halide (e.g., chloride, bromide), amine, ether, or ester, enabling diverse downstream functionalization. In contrast, the phenol analog (PCMX) lacks this facile leaving group transformation, and the aldehyde analog is an electrophilic endpoint. As a class of compounds, benzyl alcohols are established precursors to benzyl halides and protected derivatives used in complex molecule assembly . The compound's structure, featuring both a reactive benzylic alcohol and a chloro-substituted aromatic ring, positions it as a modular scaffold for further elaboration.

Organic Synthesis Intermediate Functional Group Interconversion

Recommended Applications for (4-Chloro-3,5-dimethylphenyl)methanol Based on Evidence


Antimicrobial Structure-Activity Relationship (SAR) Studies

For researchers investigating the SAR of chlorinated benzyl alcohols, (4-chloro-3,5-dimethylphenyl)methanol serves as a critical comparator. Its established activity ranking (second only to 3,4,5-trichlorobenzyl alcohol) and its rapid bactericidal kinetics in aqueous solution provide a benchmark for evaluating new derivatives. Sourcing this compound enables direct head-to-head comparisons with other substituted benzyl alcohols to elucidate the impact of chloro and methyl substitution patterns on antimicrobial efficacy [1].

Intermediate for Agrochemical and Pharmaceutical Synthesis

This compound is well-suited as a building block for the synthesis of bioactive molecules. The benzylic alcohol functionality can be activated for nucleophilic substitution or oxidized to the corresponding aldehyde or acid, enabling its incorporation into more complex structures. The chloro and methyl substituents on the aromatic ring can also serve as handles for further cross-coupling reactions, such as Suzuki-Miyaura couplings after conversion to a boronic acid derivative [1].

Phosphate Prodrug Development and Kinetic Studies

Researchers exploring phosphate ester prodrug strategies can utilize (4-chloro-3,5-dimethylphenyl)methanol as a model alcohol component. The established hydrolysis kinetics of its phosphate monoester (P-O bond cleavage under acidic conditions) provide a baseline for comparing the stability and release rates of novel phosphate prodrug candidates. This compound can be used to synthesize phosphate esters for in vitro and in vivo release studies [1].

Physicochemical Property Reference Standard

The distinct melting point (39-41 °C) and predicted boiling point (268.2 °C) of (4-chloro-3,5-dimethylphenyl)methanol make it a useful reference standard for developing analytical methods, such as HPLC and GC, for related chlorinated aromatic compounds. Its properties differ sufficiently from common analogs like PCMX to serve as a system suitability standard or calibration point in method validation [1].

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